molecular formula C13H14ClN3O B5399053 N-[(2-CHLOROPHENYL)METHYL]-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE

N-[(2-CHLOROPHENYL)METHYL]-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B5399053
M. Wt: 263.72 g/mol
InChI Key: PXQIRYQOWGNAGD-UHFFFAOYSA-N
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Description

N-[(2-Chlorophenyl)methyl]-1-ethyl-1H-pyrazole-3-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities.

Preparation Methods

The synthesis of N-[(2-Chlorophenyl)methyl]-1-ethyl-1H-pyrazole-3-carboxamide typically involves the reaction of 2-chlorobenzyl chloride with 1-ethyl-1H-pyrazole-3-carboxamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

N-[(2-Chlorophenyl)methyl]-1-ethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols, forming new derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new chemical entities.

    Biology: The compound has shown potential as a bioactive molecule with applications in the study of enzyme inhibition and receptor binding.

    Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial activities.

    Industry: It is used in the development of agrochemicals and pharmaceuticals, contributing to the synthesis of compounds with desired biological activities.

Mechanism of Action

The mechanism of action of N-[(2-Chlorophenyl)methyl]-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

N-[(2-Chlorophenyl)methyl]-1-ethyl-1H-pyrazole-3-carboxamide can be compared with other pyrazole derivatives, such as:

    1-Phenyl-3-methyl-5-pyrazolone: Known for its anti-inflammatory and analgesic properties.

    3,5-Dimethylpyrazole: Used as a corrosion inhibitor and in the synthesis of pharmaceuticals.

    4-Chloropyrazole: Studied for its potential antimicrobial and antifungal activities.

The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various scientific fields.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c1-2-17-8-7-12(16-17)13(18)15-9-10-5-3-4-6-11(10)14/h3-8H,2,9H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQIRYQOWGNAGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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